1-Benzyl-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-Benzyl-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of benzylamine with 4-methylbenzaldehyde under acidic conditions to form an imine intermediate. This intermediate then undergoes cyclization and reduction to yield the desired pyrrolidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its fully saturated analogs.
Substitution: Electrophilic substitution reactions can occur at the benzyl or phenyl rings, introducing different functional groups such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of fully saturated pyrrolidinone derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-Benzyl-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exhibiting anticancer or antimicrobial activities.
Comparison with Similar Compounds
1-Benzyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid: Shares a similar benzyl and phenyl substitution pattern but differs in the core heterocyclic structure.
1-Benzyl-5-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Another compound with a similar substitution pattern but a different core structure.
Uniqueness: 1-Benzyl-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific pyrrolidinone core, which imparts distinct chemical and biological properties
Properties
CAS No. |
824935-56-0 |
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Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
1-benzyl-2-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H17NO/c1-14-7-9-16(10-8-14)17-11-12-18(20)19(17)13-15-5-3-2-4-6-15/h2-12,17H,13H2,1H3 |
InChI Key |
GDZDTLFHNXVQOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=CC(=O)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
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